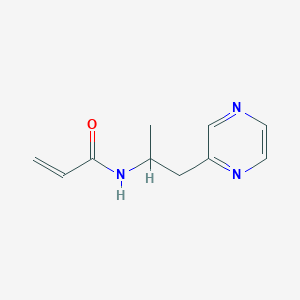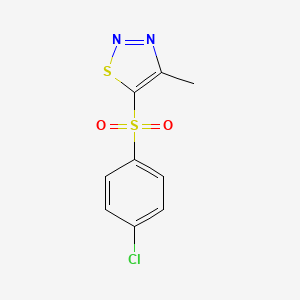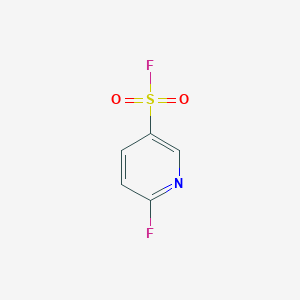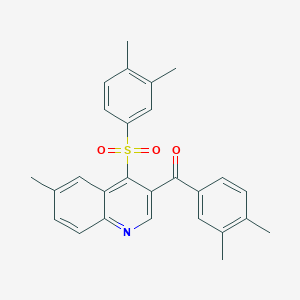
2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and is characterized by a 1,3-dioxane ring with two methyl groups at the 2,2-positions and a substituted alkylidene group at the 5-position. This structure is a versatile scaffold in organic synthesis and has been explored for various chemical transformations and biological activities .
Synthesis Analysis
The synthesis of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione has been achieved through different methods. For instance, a self-catalyzed Knoevenagel condensation was used to synthesize novel 5-arylidene derivatives in water without any catalyst, utilizing Meldrum’s acid and formylphenoxyaliphatic acids . Another approach involved the reaction of Meldrum's acid with 3-aryl-1-phenylprop-2-en-1-ones in the presence of a catalytic amount of L-proline to yield 5-(1-aryl-3-oxo-3-phenylpropyl) derivatives .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using techniques such as single crystal XRD and DFT. For example, the crystal structure of 5-(4-methoxybenzylidene) derivative was determined by X-ray crystallographic techniques, revealing a distorted envelope conformation of the 1,3-dioxane ring . Similarly, the crystal structure of 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione was determined, showing that the molecules are linked through various hydrogen bonds forming supramolecular chains .
Chemical Reactions Analysis
The reactivity of these compounds has been explored in various chemical reactions. For instance, the photochemistry of 5-[2-(1,2-propadienyl)-substituted alkylidene] derivatives has been studied, showing the formation of cyclopropanes and intramolecular [2+2] cycloadducts under different conditions . Additionally, the reaction of 5-[Amino(thiomethyl)methylene] derivative with m-chloroperbenzoic acid yielded a sulfoxide derivative, and further reactions with triphenylphosphine led to the formation of a phosphonium salt .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various techniques. DPPH radical scavenging activity and cytotoxicity against cancer cell lines have been evaluated, indicating potential biological relevance . The optimized molecular structures, natural bond orbital analysis, electrostatic potential maps, and HOMO-LUMO energies have been studied using DFT, providing insights into the electronic properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure
- The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, including phenyl and ethyl variants, have been extensively studied. X-ray diffraction techniques have been employed to analyze these structures, revealing details such as conformation and crystallography (Coppernolle et al., 2010).
Supramolecular Structures
- Research has also focused on the supramolecular structures of certain derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione. These studies have revealed the formation of dimers and tetramers through weak hydrogen bonds, contributing to our understanding of the compound's intermolecular interactions (Low et al., 2002).
Chemical Synthesis and Structural Analysis
- Various derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been synthesized, with their structures characterized through techniques like IR, UV, and PMR spectra. This research offers insights into the effects of different substitutions on the molecular structure of these compounds (Strozhev & Lielbriedis, 1993).
Reaction Mechanisms and Derivatives
- Studies have explored the reaction mechanisms involving 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives, such as the rearrangement of acyloxycarbene to a 1,2-dione. These findings contribute to a deeper understanding of the compound's chemical behavior and potential applications (Brown et al., 1983).
Crystal Packing and Molecular Interactions
- The crystal packing of 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives is primarily influenced by van der Waals forces and weak C—H⋯O interactions. This information is crucial in understanding the solid-state properties of these compounds (Stepina et al., 2015).
Synthesis of Novel Derivatives
- There is ongoing research in synthesizing novel derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, which are used as precursors for other compounds. These derivatives have potential applications in various fields, including drug development and material science (Dotsenko et al., 2019).
Hetero-Diels-Alder Reactions
- The compound and its derivatives have been utilized in hetero-Diels-Alder reactions, showcasing their potential as reactive intermediates in complex organic synthesis processes (Sevenard et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)18-13(16)12(14(17)19-15)10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTKQBHTNPYWEO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC=CC2=CC=CC=C2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC(=O)C(=C/C=C/C2=CC=CC=C2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(3-phenyl-2-propenylidene)-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)


![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)


![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)